1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
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Overview
Description
1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE is a chemical compound with the molecular formula C11H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE typically involves the reaction of phenethylamine with a thiadiazole derivative. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with phenethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and stirring to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
1-[5-(PHENETHYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE can be compared with other thiadiazole derivatives, such as:
1-[5-(PHENYLAMINO)-1,2,4-THIADIAZOL-3-YL]ACETONE: This compound has a phenylamino group instead of a phenethylamino group, which may result in different biological activities and chemical reactivity.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure but differ in their substituents, leading to a wide range of properties and applications.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-[5-(2-phenylethylamino)-1,2,4-thiadiazol-3-yl]propan-2-one |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)9-12-15-13(18-16-12)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,15,16) |
InChI Key |
RWLSTAWXQXFBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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